molecular formula C24H27N3O4S B3005178 4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450338-83-7

4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B3005178
CAS No.: 450338-83-7
M. Wt: 453.56
InChI Key: HBTXKICWILIVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C24H27N3O4S and its molecular weight is 453.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[3,4-c]pyrazole core, which is associated with various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H27N3O4SC_{24}H_{27}N_{3}O_{4}S, with a molecular weight of 453.6 g/mol. The IUPAC name reflects its complex structure and functional groups.

Property Value
Molecular FormulaC24H27N3O4S
Molecular Weight453.6 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors to influence signal transduction pathways.
  • Gene Expression Regulation : It has the potential to affect the expression of genes associated with inflammation and cell proliferation.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that compounds similar to this compound exhibit anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit the proliferation of various cancer cell lines.
Cell Line IC50 (µM)
MDA-MB-231 (Breast)0.03
HeLa (Cervical)Not specified
A549 (Lung)Not specified

The IC50 value indicates the concentration required to inhibit cell growth by 50%, highlighting significant potency against breast cancer cells in particular.

Antimicrobial Activity

The thieno[3,4-c]pyrazole core has also been linked to antimicrobial properties:

  • Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit DNA replication in pathogens.

Case Studies

Several studies have focused on the biological evaluation of compounds related to the thieno[3,4-c]pyrazole structure:

  • Study on Anticancer Properties :
    • A study evaluated the antiproliferative effects of various thieno[3,4-c]pyrazole derivatives against human breast cancer cells (MDA-MB-231). The results indicated that certain modifications enhanced activity under hypoxic conditions.
  • Antimicrobial Evaluation :
    • Research involving derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compounds were tested for their ability to inhibit growth and biofilm formation.

Properties

IUPAC Name

4-butoxy-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-4-5-13-31-19-11-9-18(10-12-19)24(28)25-23-20-14-32(29,30)15-21(20)26-27(23)22-8-6-7-16(2)17(22)3/h6-12H,4-5,13-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTXKICWILIVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.